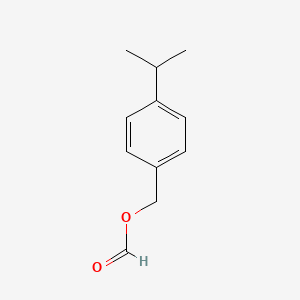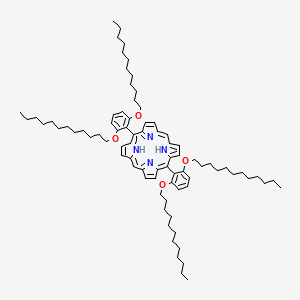
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a complex organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione: The parent compound without hydroxymethyl or methyl groups.
3,3-Bis(hydroxymethyl)piperazine: A similar compound with hydroxymethyl groups but lacking the ketone groups.
6-Methylpiperazine: A compound with a methyl group but without the ketone or hydroxymethyl groups.
Uniqueness
The unique combination of hydroxymethyl and methyl groups in 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
InChI Key |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



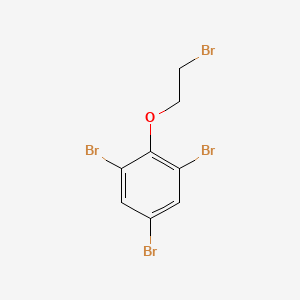
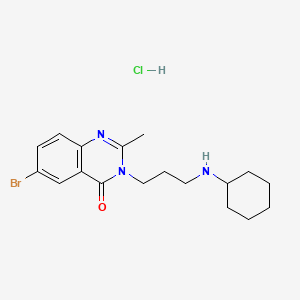
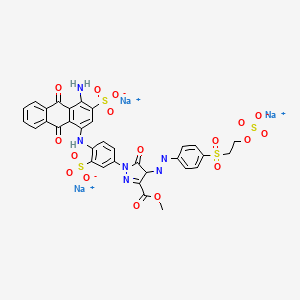

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
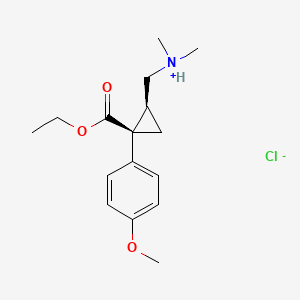
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
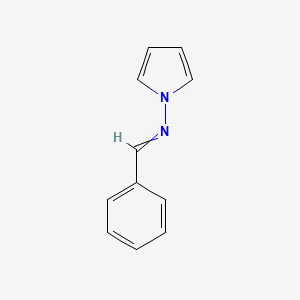
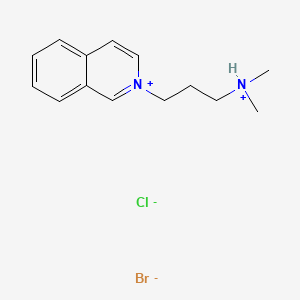
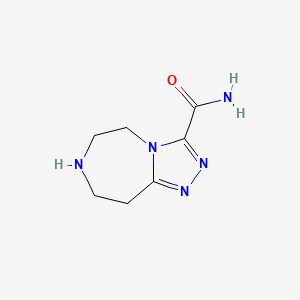
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
